N-[(4-tert-Butylphenyl)methoxy]benzamide
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Overview
Description
N-[(4-tert-Butylphenyl)methoxy]benzamide is an organic compound characterized by the presence of a benzamide group attached to a 4-tert-butylphenylmethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-Butylphenyl)methoxy]benzamide typically involves the reaction of 4-tert-butylphenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-tert-Butylphenyl)methoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[(4-tert-Butylphenyl)methoxy]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-tert-Butylphenyl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A related compound with similar structural features but different functional groups.
N-tert-Butyl-4-methoxy-benzamide: Another benzamide derivative with a methoxy group.
4-tert-Butyl-N-(3-methoxy-propyl)-benzamide: A structurally similar compound with a different alkyl chain.
Uniqueness
N-[(4-tert-Butylphenyl)methoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and methoxy substituents contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
93949-93-0 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)16-11-9-14(10-12-16)13-21-19-17(20)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,19,20) |
InChI Key |
ZUWGBIBDRXAKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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